

Physical and chemical specifications of 3-MERCAPTO-3-METHYL-1-HEXANOL

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	3-MERCAPTO-3-METHYL-1-HEXANOL
Cat. No.:	B149205
	Get Quote

A Comprehensive Technical Guide to 3-Mercapto-3-methyl-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercapto-3-methyl-1-hexanol is a volatile thiol compound of significant interest across various scientific disciplines. It is a key contributor to the characteristic aroma of certain fruits and is notably recognized as a crucial component of human axillary sweat, playing a primary role in body odor.^[1] Its bifunctional nature, containing both a hydroxyl and a thiol group, makes it a versatile molecule in organic synthesis. This guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in biochemical signaling pathways.

Physical and Chemical Specifications

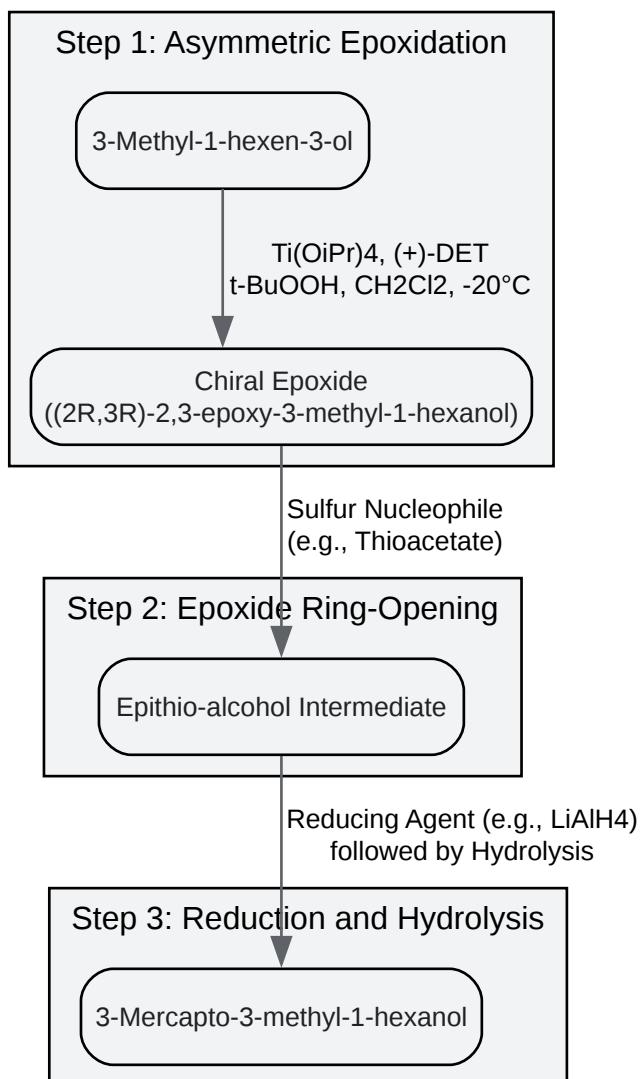
The physical and chemical properties of **3-mercaptopropanoic acid** are summarized in the tables below. These properties are crucial for its handling, application in experimental settings, and for analytical method development.

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C ₇ H ₁₆ OS	[1] [2] [3]
Molecular Weight	148.27 g/mol	[1] [2] [3]
Appearance	Neat (liquid)	[2]
Boiling Point	220.55 °C (estimated at 760 mmHg)	[4] [5]
Density	0.952 g/cm ³	[3]
Vapor Pressure	0.023 mmHg at 25 °C (estimated)	[4] [5]
Flash Point	87.20 °C (189.00 °F) (estimated)	[4] [5]
Solubility in water	1133 mg/L at 25 °C (estimated)	[4]
Solubility in other solvents	Soluble in alcohol	[4]
logP (o/w)	2.193 (estimated)	[4]

Table 2: Chemical Identifiers

Identifier	Value	Source
CAS Number	307964-23-4	[1] [2] [6]
InChI	InChI=1S/C7H16OS/c1-3-4-7(2,9)5-6-8/h8-9H,3-6H2,1-2H3	[1] [2]
InChIKey	PSALIMFZUGITJC-UHFFFAOYSA-N	[1]
SMILES	CCCC(C)(S)CCO	[3]
Synonyms	3-Mercapto-3-methylhexan-1-ol, 3-Methyl-3-mercaptopropan-1-hexanol, 3-Methyl-3-sulfanyl-1-hexanol	[2]


Experimental Protocols

Detailed methodologies for the synthesis and analysis of **3-mercaptopropan-1-hexanol** are provided below. These protocols are based on established chemical principles and analytical techniques for similar volatile sulfur compounds.

Synthesis via Sharpless Asymmetric Epoxidation

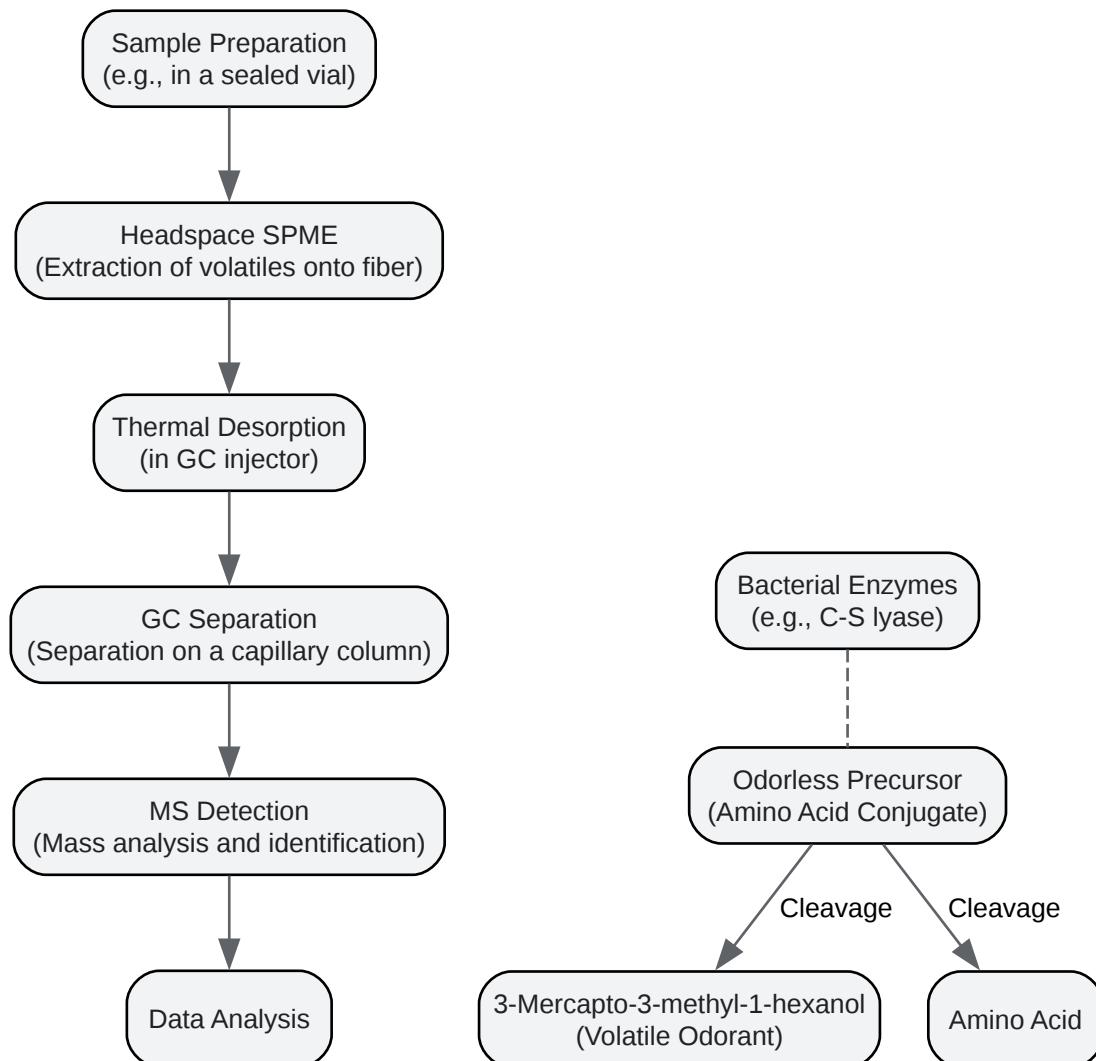
A well-established method for the enantioselective synthesis of chiral alcohols like **3-mercaptopropan-1-hexanol** is the Sharpless asymmetric epoxidation.[\[7\]](#) This method allows for the controlled introduction of chirality, which is crucial as the sensory properties of different enantiomers can vary significantly. The synthesis involves a multi-step process starting from a suitable allylic alcohol.

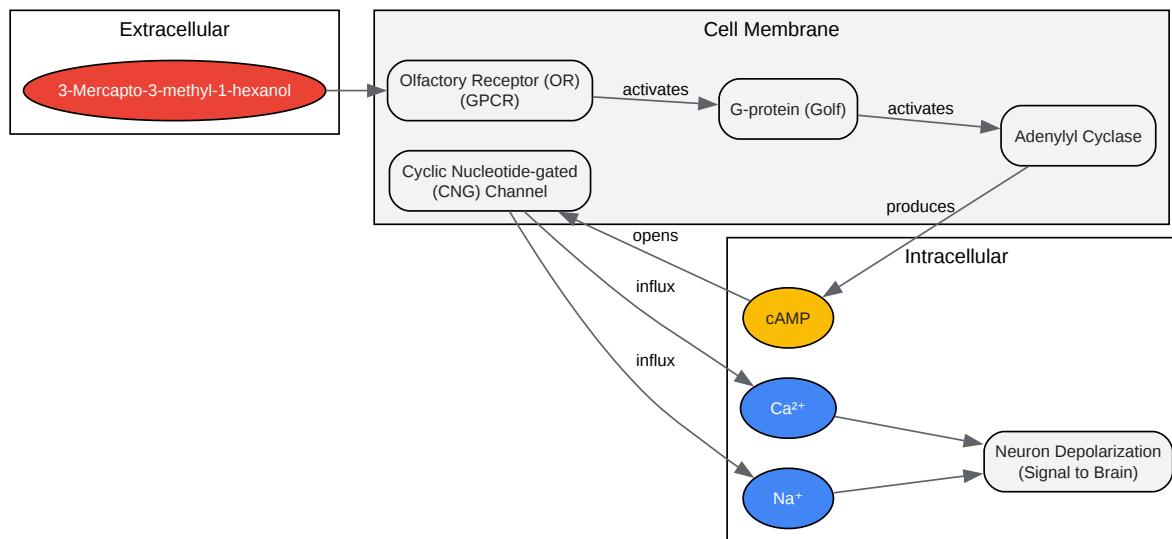
Conceptual Workflow for Synthesis:

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **3-Mercapto-3-methyl-1-hexanol**.

Detailed Protocol:


- Asymmetric Epoxidation:
 - In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve titanium(IV) isopropoxide and the chiral ligand (e.g., (+)-diethyl tartrate) in a dry, non-polar solvent like dichloromethane at -20°C.
 - Add the substrate, 3-methyl-1-hexen-3-ol, to the cooled solution.


- Slowly add tert-butyl hydroperoxide (TBHP) while maintaining the temperature at -20°C.
- Allow the reaction to proceed until completion, monitoring by thin-layer chromatography (TLC).
- Work up the reaction by adding a quenching agent and purify the resulting chiral epoxide by column chromatography.
- Epoxide Ring-Opening:
 - Dissolve the purified chiral epoxide in a suitable solvent.
 - Add a sulfur nucleophile, such as potassium thioacetate, and heat the reaction mixture to facilitate the ring-opening.
 - Monitor the reaction by TLC. Upon completion, perform an aqueous work-up and extract the product.
- Reduction and Hydrolysis:
 - Dissolve the resulting epithio-alcohol intermediate in an anhydrous ether solvent.
 - Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄), at a low temperature.
 - After the reduction is complete, quench the reaction carefully with water and a basic solution.
 - Extract the final product, **3-mercaptopropanoic acid**, and purify by distillation or column chromatography.

Analysis by Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS)

The analysis of volatile sulfur compounds like **3-mercaptopropanoic acid** is effectively performed using HS-SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly sensitive for detecting trace levels of volatile compounds in various sample matrices.

Experimental Workflow for Analysis:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Mercapto-3-methylhexan-1-ol | C7H16OS | CID 10130039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Mercapto-3-methyl-1-hexanol | CymitQuimica [cymitquimica.com]
- 3. 3-Mercapto-3-methyl-1-hexanol | 307964-23-4 | FM35727 [biosynth.com]
- 4. 3-mercaptopropanoic acid, 307964-23-4 [thegoodscentscopy.com]
- 5. (S)-3-mercaptopropanoic acid, 307964-33-6 [thegoodscentscopy.com]

- 6. guidechem.com [guidechem.com]
- 7. 3-MERCAPTO-3-METHYL-1-HEXANOL | 307964-23-4 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Physical and chemical specifications of 3-MERCAPTO-3-METHYL-1-HEXANOL]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149205#physical-and-chemical-specifications-of-3-mercaptop-3-methyl-1-hexanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com